9-ethyl-7H-purine-8-thione

Purine thione tautomerism Regioisomer comparison Medicinal chemistry scaffold selection

9-Ethyl-7H-purine-8-thione (CAS 6336-33-0, molecular formula C₇H₈N₄S, MW 180.23 g/mol) is a synthetic N9-alkylated purine-8-thione derivative that occupies a distinct structural niche among sulfur-containing purine scaffolds. The compound bears a thione (C=S) group at the 8-position and an ethyl substituent at the N9-position, yielding a single hydrogen-bond donor (N7–H) and one hydrogen-bond acceptor.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 6336-33-0
Cat. No. B12640835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-7H-purine-8-thione
CAS6336-33-0
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCCN1C2=NC=NC=C2NC1=S
InChIInChI=1S/C7H8N4S/c1-2-11-6-5(10-7(11)12)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12)
InChIKeyHNKACXPYBGCALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-7H-purine-8-thione (CAS 6336-33-0): Procurement-Grade Physicochemical Identity and Pharmacophore Scaffold Overview


9-Ethyl-7H-purine-8-thione (CAS 6336-33-0, molecular formula C₇H₈N₄S, MW 180.23 g/mol) is a synthetic N9-alkylated purine-8-thione derivative that occupies a distinct structural niche among sulfur-containing purine scaffolds. The compound bears a thione (C=S) group at the 8-position and an ethyl substituent at the N9-position, yielding a single hydrogen-bond donor (N7–H) and one hydrogen-bond acceptor . The condensed purine core with a single rotatable bond (N9–CH₂CH₃, exact mass 180.04714 Da) provides a compact, low-molecular-weight template that differs fundamentally from both the 6-thione purine pharmacophore (e.g., 6-mercaptopurine analogs) and more heavily decorated 8-thione congeners [1]. Bulk procurement specifications typically cite ≥98% purity (HPLC), density of 1.43 g/cm³, boiling point of 325.3 °C at 760 mmHg, and flash point of 150.6 °C, with stock availability at multi-kilogram scale upon inquiry .

Why Generic Purine-Thione Interchange Fails: Regiochemical and N9-Substitution Specificity of 9-Ethyl-7H-purine-8-thione


Generic substitution among purine-thione congeners is not scientifically justifiable because the position of the thione group (C8 vs. C6) and the nature of the N9 substituent (ethyl vs. H, methyl, benzyl, or ribosyl) collectively dictate the tautomeric equilibrium, hydrogen-bonding topology, site of electrophilic derivatization, and biological target engagement profile. The 8-thione tautomer is structurally and electronically distinct from the 6-thione isomer (e.g., 9-ethyl-6-mercaptopurine, CAS 5427-20-3), and the N9-ethyl group sterically blocks N9-acylation, a key derivatization pathway established for the parent purine-8-thione [1]. Furthermore, the single H-bond donor count (N7–H) of this scaffold contrasts with 6-amino-substituted purine-8-thiones, which offer additional donor sites and different solubility and crystal-packing behavior . Procurement without verifying the exact CAS number therefore risks obtaining a regioisomer or differently N-substituted analog with fundamentally different reactivity and potential biological readout.

Quantitative Head-to-Head and Cross-Study Differentiation Evidence for 9-Ethyl-7H-purine-8-thione (CAS 6336-33-0)


Evidence 1 – Regiochemical Differentiation: 8-Thione vs. 6-Thione Pharmacophore Scaffold

9-Ethyl-7H-purine-8-thione positions the thione group at C8, creating a fundamentally different electronic environment compared to the clinically precedented 6-thione pharmacophore exemplified by 9-ethyl-6-mercaptopurine (CAS 5427-20-3). The 8-thione regioisomer exhibits a distinct tautomeric equilibrium favoring the thione form over the thiol form, as demonstrated by DFT calculations at the B3LYP/6-311++G(d,p) level, whereas the 6-thione scaffold has a different protonation topology and H-bonding pattern [1]. The N7–H donor in the 8-thione system resides adjacent to the C8=S group, creating a contiguous donor–acceptor pair absent in the 6-thione isomer . This regiochemical difference is non-interchangeable in structure–activity relationship (SAR) campaigns targeting purine-recognizing enzymes such as purine nucleoside phosphorylase (PNP) or kinases.

Purine thione tautomerism Regioisomer comparison Medicinal chemistry scaffold selection

Evidence 2 – N9-Ethyl Blockade of Acylation Site: Differential Derivatization Reactivity vs. Parent Purine-8-thione

The seminal study by Dyer and Minnier (1969) established that purine-8-thione (the N9-unsubstituted parent) undergoes acylation exclusively at nitrogen (N9 or N7), not at sulfur, when treated with ethyl chloroformate or acetic anhydride, yielding N-acylated products such as ethyl purine-8-thione-9(7)-carboxylate [1]. In 9-ethyl-7H-purine-8-thione, the N9 position is occupied by the ethyl group, thereby blocking N9-acylation and redirecting electrophilic reactivity exclusively to the N7 site. This alters the regiochemical outcome of any derivatization chemistry and precludes formation of the N9-acylated derivatives accessible from the parent scaffold. The quantitative implication is that the N9-ethyl compound yields a single N7-derivatized product under acylation conditions, whereas the parent purine-8-thione yields a mixture of N9- and N7-acylated regioisomers, simplifying downstream purification and characterization [2].

Purine acylation N9-substitution effect Derivatization chemistry

Evidence 3 – Physicochemical Property Differentiation: 9-Ethyl vs. 9-(Piperidin-1-ylmethyl) Purine-8-thione Analogs

Comparison of experimentally determined physicochemical properties between 9-ethyl-7H-purine-8-thione and its more complex N9-substituted analog 9-ethyl-7-(piperidin-1-ylmethyl)-7H-purine-8(9H)-thione (CAS 7595-45-1) reveals the significant impact of additional N7-substitution on bulk properties relevant to handling and formulation. The simpler 9-ethyl analog exhibits a higher density (1.43 vs. 1.31 g/cm³) and substantially lower boiling point (325.3 °C vs. 418 °C at 760 mmHg) and flash point (150.6 °C vs. 206.6 °C) . These differences reflect the lower molecular weight (180.23 vs. 277.39 g/mol) and absence of the basic piperidine moiety, which reduces intermolecular interactions and simplifies the volatility profile. The lower boiling point of the 9-ethyl compound facilitates purification by vacuum distillation, a practical advantage during scale-up.

Purine-8-thione physical properties N9-substituent effect Density and boiling point comparison

Evidence 4 – Spectroscopic Fingerprint and X-Ray Structural Confirmation for Identity Verification

A dedicated Chemical Physics study (2014) provided full spectroscopic characterization of the title compound, including fully assigned ¹H and ¹³C NMR spectra, IR vibrational data, and single-crystal X-ray diffraction structure, complemented by DFT calculations at the B3LYP/6-311++G(d,p) level [1]. This dataset constitutes a verifiable identity reference that distinguishes 9-ethyl-7H-purine-8-thione from its 6-ethyl positional isomer (6-ethyl-7H-purine-8(9H)-thione, CAS 854695-33-3), which bears the ethyl group at C6 rather than N9 and consequently exhibits different NMR chemical shifts and a different X-ray structure . The availability of both experimental (X-ray, IR, NMR) and computational reference data enables unambiguous batch identity confirmation and polymorph screening.

Purine characterization X-ray crystallography NMR spectroscopy reference data

Evidence 5 – Hydrogen-Bond Donor/Acceptor Profile and Implications for Supramolecular Assembly

9-Ethyl-7H-purine-8-thione possesses exactly one hydrogen-bond donor (N7–H) and one hydrogen-bond acceptor (C8=S, plus the purine ring nitrogens N1 and N3 as additional acceptors), as confirmed by computed molecular descriptors (HBD = 1, HBA = 1 per standard counting rules; exact mass 180.04714 Da) . This H-bond donor/acceptor stoichiometry differs markedly from 6-amino-substituted purine-8-thiones (e.g., 6-amino-9-benzyl-7H-purine-8-thione), which carry an additional –NH₂ donor at C6, increasing HBD count and altering crystal-packing motifs . The single-donor profile of the 9-ethyl compound favors simpler, predictable 1D hydrogen-bonded chain motifs in the solid state, reducing the likelihood of concomitant polymorphism that complicates polymorph control during crystallization and formulation.

Hydrogen bonding Crystal engineering Purine polymorphism

Optimal Research and Industrial Application Scenarios for 9-Ethyl-7H-purine-8-thione Based on Verified Differentiation Evidence


Scenario A – N7-Selective Derivatization Scaffold for Parallel Library Synthesis

The N9-ethyl blockade demonstrated by Dyer & Minnier (1969) eliminates N9 as a competing acylation site, enabling exclusive N7-functionalization . This makes 9-ethyl-7H-purine-8-thione an ideal core scaffold for parallel synthesis of N7-substituted purine-8-thione libraries, avoiding the regioisomeric mixtures that complicate purification when using the parent purine-8-thione. Procurement of this specific CAS number ensures that library chemists obtain a single-regioisomer starting material with predictable reactivity.

Scenario B – Biophysical Probe Development Leveraging the Contiguous N7–H···S=C8 Donor–Acceptor Motif

The unique adjacent H-bond donor (N7–H) and acceptor (C8=S) pair, confirmed by X-ray crystallography and DFT calculations , provides a compact bidentate H-bonding motif absent in 6-thione regioisomers. This feature is particularly valuable for designing biophysical probes targeting purine-recognizing proteins (e.g., PNP, kinases, or Hsp90) where the 8-thione pharmacophore engages a complementary donor–acceptor pair in the active site. The fully assigned NMR and X-ray data provide the requisite structural confidence for structure-based design campaigns.

Scenario C – Physicochemical Reference Standard for Purine-8-thione Analytical Method Development

The combination of well-defined physicochemical properties (density 1.43 g/cm³, BP 325.3 °C, flash point 150.6 °C) and a complete spectroscopic dataset (¹H/¹³C NMR, IR, X-ray) positions this compound as a qualified reference standard for developing HPLC, GC, and spectroscopic purity methods for purine-8-thione derivatives. Its lower boiling point and simpler volatility profile relative to bulkier N7,N9-disubstituted analogs facilitate GC method development, while the single-regioisomer identity eliminates co-elution ambiguity.

Scenario D – Crystallization and Solid-Form Screening with Reduced Polymorphism Risk

The single H-bond donor profile (N7–H only) of 9-ethyl-7H-purine-8-thione predicts a simplified supramolecular synthon landscape compared to 6-amino-substituted purine-8-thiones, which carry an additional –NH₂ donor and exhibit more complex polymorphic behavior. This makes the compound a strategically advantageous choice for solid-form screening programs where polymorph predictability and crystallinity are prioritized, such as in the development of crystalline intermediates for patent filing or formulation studies.

Quote Request

Request a Quote for 9-ethyl-7H-purine-8-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.